
Amino-PEG12-Acid
Overview
Description
Mechanism of Action
Target of Action
Amino-PEG12-Acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the intracellular ubiquitin-proteasome system . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The compound interacts with its targets by forming a stable amide bond . The NH2 group in the compound is reactive with activated NHS esters, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
As a protac linker, it plays a crucial role in the process of targeted protein degradation . This involves the ubiquitin-proteasome system, a critical pathway for protein turnover in cells .
Pharmacokinetics
It’s known that the compound is aqueous soluble , which suggests it could have good bioavailability. The compound’s solubility in water, DMSO, and DMF also indicates its potential for various delivery methods.
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . By forming a stable amide bond with its targets , it facilitates their recognition and degradation by the ubiquitin-proteasome system .
Action Environment
The compound’s aqueous solubility suggests it could be stable and effective in various biological environments
Preparation Methods
Synthetic Routes and Reaction Conditions: Amino-PEG12-Acid is typically synthesized through a series of chemical reactions involving the polymerization of ethylene oxide to form polyethylene glycol, followed by functionalization with amino and carboxylic acid groups. The process generally involves the following steps:
Polymerization of Ethylene Oxide: Ethylene oxide is polymerized in the presence of a catalyst to form polyethylene glycol.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors and precise control of reaction conditions to ensure the desired molecular weight and functionalization. The process is optimized for high yield and purity, with rigorous quality control measures in place to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Amino-PEG12-Acid undergoes various chemical reactions, including:
Amide Bond Formation: The amino group can react with activated esters such as N-hydroxysuccinimide (NHS) esters to form stable amide bonds.
Esterification: The carboxylic acid group can react with alcohols in the presence of catalysts to form esters.
Reductive Amination: The amino group can react with aldehydes or ketones in the presence of reducing agents to form secondary or tertiary amines.
Common Reagents and Conditions:
Amide Bond Formation: Reagents such as N-hydroxysuccinimide (NHS) esters and carbodiimides (e.g., EDC, HATU) are commonly used.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used.
Reductive Amination: Reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride are employed.
Major Products Formed:
Amide Bonds: Resulting in stable amide-linked conjugates.
Esters: Resulting in ester-linked conjugates.
Scientific Research Applications
Amino-PEG12-Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in surface modification of materials.
Biology: Employed in the conjugation of biomolecules such as proteins, peptides, and antibodies to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of biocompatible materials and coatings for medical devices
Comparison with Similar Compounds
Amino-PEG4-Acid: Contains a shorter polyethylene glycol chain with four ethylene glycol units.
Amino-PEG8-Acid: Contains a polyethylene glycol chain with eight ethylene glycol units.
Amino-PEG24-Acid: Contains a longer polyethylene glycol chain with twenty-four ethylene glycol units.
Comparison: Amino-PEG12-Acid is unique in its balance of chain length and functionalization, providing an optimal combination of solubility, flexibility, and reactivity. Compared to shorter chain analogs like Amino-PEG4-Acid and Amino-PEG8-Acid, this compound offers improved solubility and reduced steric hindrance. Compared to longer chain analogs like Amino-PEG24-Acid, it provides a more manageable molecular weight and easier handling in various applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H55NO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26,28H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXRBQLQDLAFIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H55NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




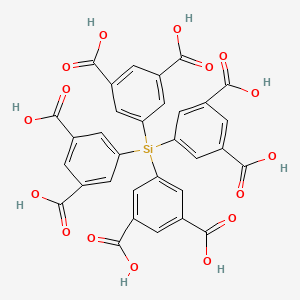

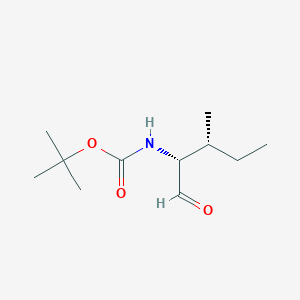
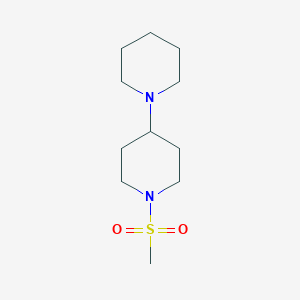

![2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B3102079.png)
![Diethyl[(3-Bromo-4-methylphenyl)methyl]amine](/img/structure/B3102082.png)

![tert-Butyl 6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B3102096.png)
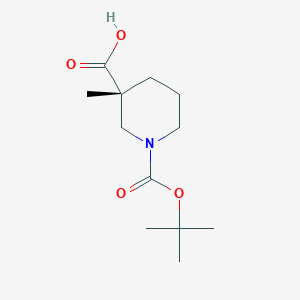
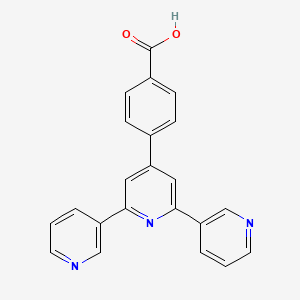
![methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3102134.png)
